![molecular formula C25H26N2O2 B6291445 (3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) CAS No. 1092582-89-2](/img/structure/B6291445.png)
(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is an organic compound featuring two indeno[1,2-d]oxazole rings linked through a pentane bridge. This structure imparts unique stereochemical properties, making it valuable in various research applications and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process:
Step 1: Synthesis of the indeno[1,2-d]oxazole core through the cyclization of a suitable precursor.
Step 2: Formation of the pentane bridge via a coupling reaction, often facilitated by catalysts such as palladium or copper complexes.
Step 3: Resolution of stereoisomers to obtain the desired (3aR,3a'R,8aS,8a'S)- configuration.
Industrial Production Methods: Large-scale production may employ high-yield catalytic processes, continuous flow reactors, and advanced purification techniques like chromatography and crystallization to ensure stereochemical purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: It can be reduced, typically using agents like sodium borohydride or lithium aluminium hydride, to yield reduced analogs.
Substitution: Substitution reactions, especially nucleophilic substitutions, are possible at various positions on the indeno[1,2-d]oxazole rings.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride in ethanol.
Substitution: Conditions may include basic or acidic environments, depending on the specific substituent being introduced.
Major Products: The reaction products are often dependent on the specific reagents and conditions but typically include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
As a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
In asymmetric synthesis, as its chiral centers make it a potential catalyst for enantioselective reactions.
Biology and Medicine:
Used in the development of molecular probes for biochemical research.
Industry:
Its stability and stereochemistry make it suitable for materials science, particularly in the development of advanced polymers and resins.
Mechanism of Action
Mechanism: The compound's effects are largely determined by its interactions with molecular targets. For example, as a ligand, it may interact with metal centers in coordination compounds, influencing their reactivity and properties.
Molecular Targets and Pathways:
Metal ions in coordination chemistry.
Enzymes or receptors in biological systems, where it may inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
(3aR,3a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
(3aR,8aS)-8a-dihydro-3aH-indeno[1,2-d]oxazole
Uniqueness:
The specific (3aR,3a'R,8aS,8a'S) stereochemistry differentiates it from its isomers, potentially leading to distinct chemical and biological properties.
The pentane bridge in this compound provides a unique structural feature that may influence its reactivity compared to other indeno[1,2-d]oxazole derivatives.
And that’s a wrap! This compound's potential stretches from the lab to industry, with its unique structure opening doors to various applications. Dive in and explore the chemistry—it’s more than just a bunch of bonds and angles!
Properties
IUPAC Name |
(3aS,8bR)-2-[3-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pentan-3-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3/t19-,20-,21+,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLUHXFWGUDHNB-FNAHDJPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)

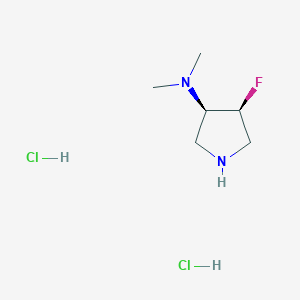
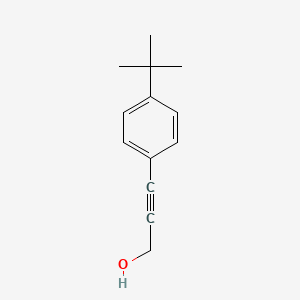
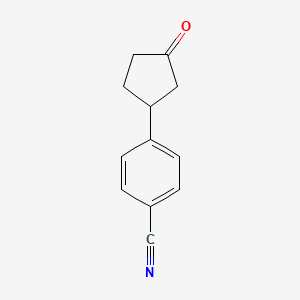
![tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)
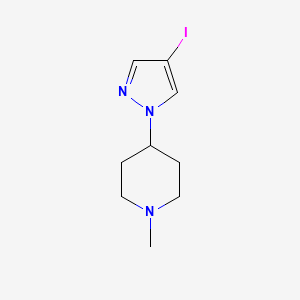
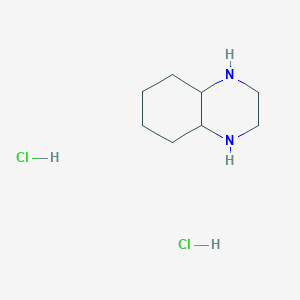
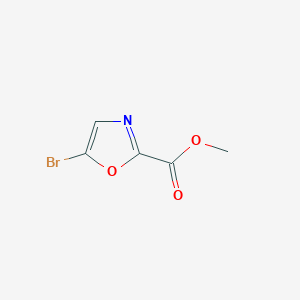
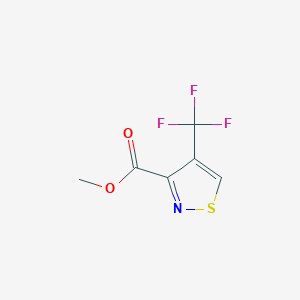
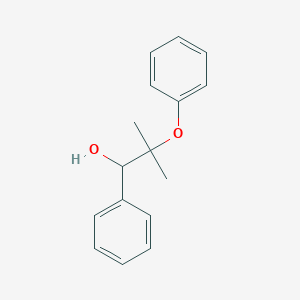
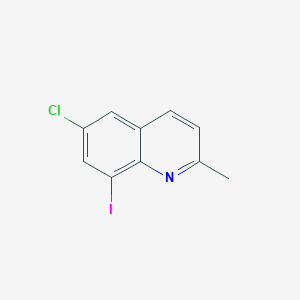
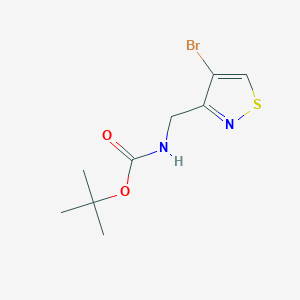
![[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6291455.png)
